molecular formula C11H10F2N2O B12977539 (S)-2,3-Difluoro-4-hydroxy-5-(pyrrolidin-2-yl)benzonitrile

(S)-2,3-Difluoro-4-hydroxy-5-(pyrrolidin-2-yl)benzonitrile

Cat. No.: B12977539
M. Wt: 224.21 g/mol
InChI Key: ZZGYIIHXTQNTDZ-QMMMGPOBSA-N
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Description

(S)-2,3-Difluoro-4-hydroxy-5-(pyrrolidin-2-yl)benzonitrile is a complex organic compound featuring a pyrrolidine ring, a benzonitrile group, and multiple fluorine and hydroxyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,3-Difluoro-4-hydroxy-5-(pyrrolidin-2-yl)benzonitrile typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-2,3-Difluoro-4-hydroxy-5-(pyrrolidin-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

(S)-2,3-Difluoro-4-hydroxy-5-(pyrrolidin-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2,3-Difluoro-4-hydroxy-5-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the difluoro substituents play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Fluorinated benzonitriles: Compounds with similar fluorine and nitrile substituents.

Uniqueness

(S)-2,3-Difluoro-4-hydroxy-5-(pyrrolidin-2-yl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and a hydroxyl group on the aromatic ring, along with the pyrrolidine moiety, allows for a wide range of chemical modifications and potential biological activities .

Properties

Molecular Formula

C11H10F2N2O

Molecular Weight

224.21 g/mol

IUPAC Name

2,3-difluoro-4-hydroxy-5-[(2S)-pyrrolidin-2-yl]benzonitrile

InChI

InChI=1S/C11H10F2N2O/c12-9-6(5-14)4-7(11(16)10(9)13)8-2-1-3-15-8/h4,8,15-16H,1-3H2/t8-/m0/s1

InChI Key

ZZGYIIHXTQNTDZ-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C(=C(C(=C2)C#N)F)F)O

Canonical SMILES

C1CC(NC1)C2=C(C(=C(C(=C2)C#N)F)F)O

Origin of Product

United States

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